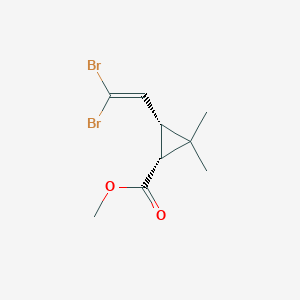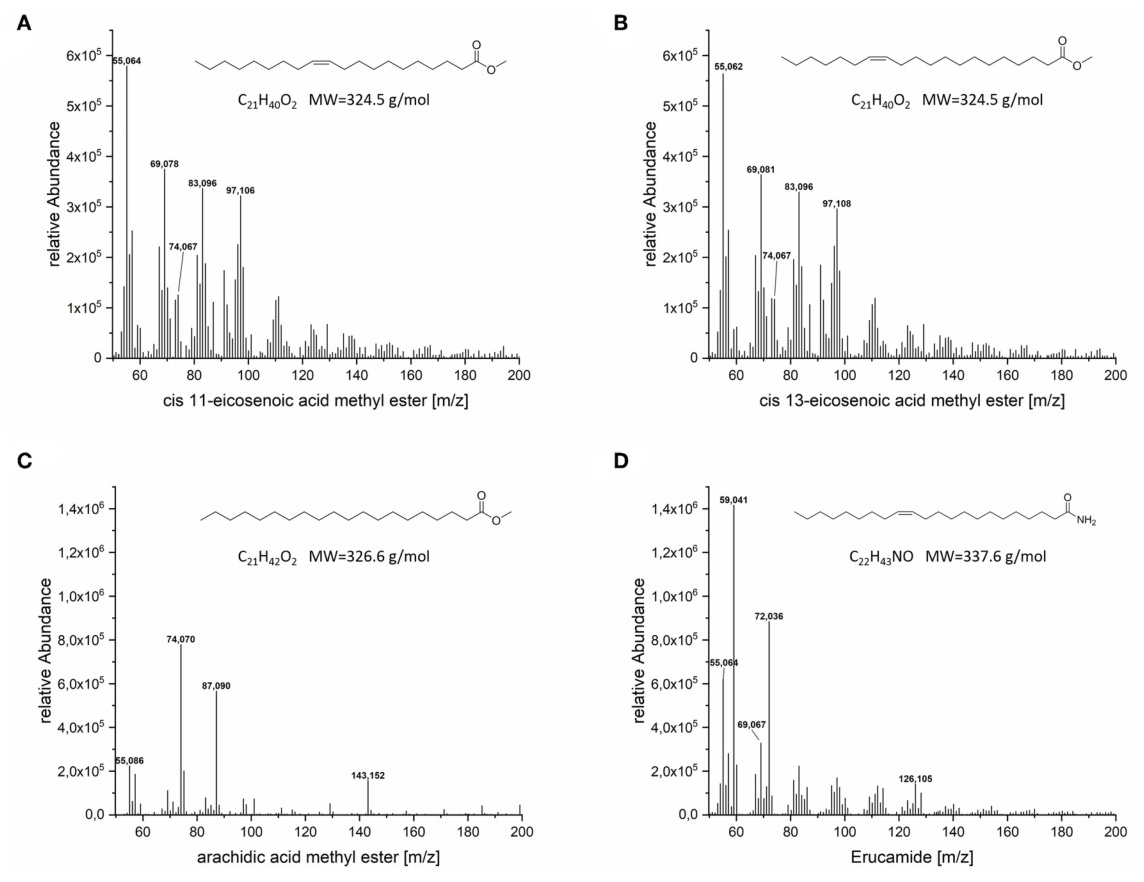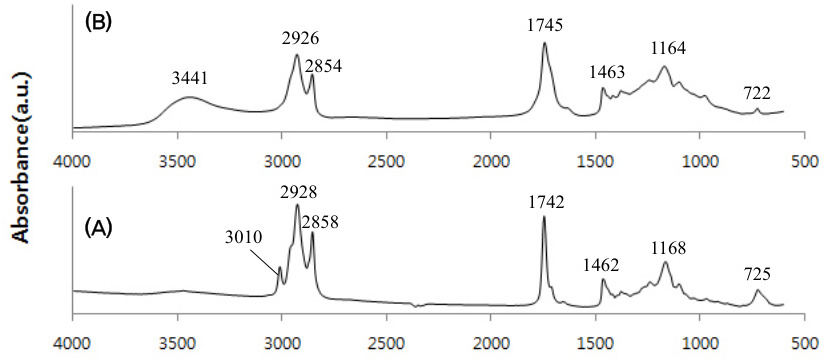
cis-Decamethrine acid methyl ester
Overview
Description
cis-Decamethrine acid methyl ester (CAS# 113830-50-5) is a methyl ester derivative associated with the synthetic pyrethroid insecticide deltamethrin (CAS# 52918-63-5) . Deltamethrin, a cyclopropanecarboxylic acid ester, is characterized by a stereospecific structure: (1R,3R)-configuration in the cyclopropane ring and a cyano(3-phenoxyphenyl)methyl group . The cis designation refers to the spatial arrangement of substituents around the cyclopropane ring, which critically influences its pesticidal activity. This compound is widely used in agricultural and public health applications due to its high insecticidal potency and photostability compared to earlier pyrethroids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Decamethrine acid methyl ester typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Introduction of the Dibromoethenyl Group: This step involves the addition of a dibromoethenyl group to the cyclopropane ring, which can be done using a halogenation reaction.
Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the dibromoethenyl group to a less oxidized state, such as an alkene or alkane.
Substitution: The bromine atoms in the dibromoethenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.
Scientific Research Applications
Agricultural Applications
Deltamethrin is predominantly used in agriculture for crop protection. Its applications can be categorized as follows:
- Crop Protection : Deltamethrin is effective against numerous pests including Lepidoptera, Hemiptera, Diptera, and Coleoptera. It is primarily used on crops such as cotton (45%), fruits and vegetables (25%), cereals (20%), and miscellaneous crops (10%) like coffee and hops .
- Recommended Dosage : The recommended application rate for deltamethrin ranges from 10 to 15 grams per hectare, depending on the crop type and pest pressure .
Table 1: Crop Applications of Deltamethrin
| Crop Type | Percentage Usage | Common Pests Controlled |
|---|---|---|
| Cotton | 45% | Bollworm, aphids |
| Fruits & Vegetables | 25% | Fruit flies, caterpillars |
| Cereals | 20% | Armyworms, leafhoppers |
| Miscellaneous | 10% | Coffee borer, beetles |
Public Health Applications
Deltamethrin plays a critical role in vector control programs aimed at reducing the incidence of vector-borne diseases such as malaria and Chagas disease. Its effectiveness against malaria vectors like Anopheles gambiae has made it a staple in public health initiatives.
- Insecticide-Treated Nets : Deltamethrin is used in the production of long-lasting insecticidal nets (LLINs), which provide protection against mosquito bites during sleep .
- Indoor Residual Spraying : The compound is also utilized in indoor residual spraying (IRS) programs to control mosquito populations in endemic regions.
Case Study: Malaria Control in Africa
A study conducted in various African countries demonstrated that communities using LLINs treated with deltamethrin experienced a significant reduction in malaria cases. The use of these nets led to a decrease in mosquito density and a corresponding drop in malaria transmission rates .
Environmental Impact and Safety
While deltamethrin is effective against pests, its environmental impact has been a subject of study. Research indicates that it poses risks to non-target species, including aquatic organisms and beneficial insects. However, when used according to guidelines, the risks can be managed effectively.
- Toxicity Levels : Deltamethrin exhibits high acute toxicity to fish and other aquatic life; thus, care must be taken to prevent runoff into water bodies during application .
Table 2: Toxicity Profile of Deltamethrin
| Organism Type | Toxicity Level (mg/kg) | Notes |
|---|---|---|
| Fish | 0.1 - 1.0 | Highly toxic |
| Bees | 0.01 - 0.1 | Moderate toxicity |
| Birds | >100 | Low toxicity |
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs: Pyrethroid Esters
Pyrethroids share a cyclopropane core but differ in substituents and stereochemistry. Key comparisons include:
Key Findings :
- The cis configuration in deltamethrin and its derivatives confers greater resistance to enzymatic degradation compared to trans isomers, enhancing field persistence .
- Methyl ester forms (e.g., this compound) are often intermediates in synthetic pathways or degradation products in residue analysis .
Fatty Acid Methyl Esters (FAMEs)
FAMEs are structurally distinct but share the ester functional group. Notable examples:





Key Findings :
- Unlike pyrethroid esters, FAMEs lack cyclopropane rings and are primarily derived from natural triglycerides. Their detection via GC-MS is critical in metabolomics and environmental monitoring .
- cis-11-Eicosenoic acid methyl ester exhibits unique bioactivity in plant priming and insect pheromone systems, contrasting with the neurotoxic mechanism of deltamethrin .
Other Methyl Esters with Specialized Roles
Key Findings :
- Hyodeoxycholic acid methyl ester interacts with nuclear receptors (e.g., FXR), influencing cholesterol homeostasis—a stark contrast to the neurotoxic action of pyrethroids .
- Epoxidized FAMEs like cis-12,13-epoxy-9-octadecenoic acid methyl ester are implicated in plant defense mechanisms, highlighting divergent biological roles compared to synthetic esters .
Biological Activity
Cis-Decamethrine acid methyl ester, a synthetic pyrethroid, is structurally related to deltamethrin and exhibits significant insecticidal properties. Understanding its biological activity is crucial for evaluating its effectiveness and safety in agricultural and public health applications. This article synthesizes existing research on the biological activity of this compound, including its metabolism, toxicity, efficacy against various pests, and potential environmental impact.
This compound belongs to the class of pyrethroids, which are known for their neurotoxic effects on insects. The compound acts primarily by disrupting the normal functioning of sodium channels in the neuronal membranes of insects, leading to paralysis and death. This mechanism is similar to that of other pyrethroids, such as deltamethrin.
Metabolism and Toxicokinetics
Research indicates that cis-Decamethrine undergoes extensive metabolic transformation in mammals. Studies involving rats have shown that the compound is rapidly absorbed and metabolized, with significant excretion occurring within 24 hours post-administration.
Key Findings from Toxicokinetic Studies:
- Absorption : After oral administration, approximately 70% of the administered dose was absorbed within 6 hours.
- Excretion : Major metabolites include hydroxylated forms and conjugates such as glucuronides, primarily excreted via urine .
- Tissue Distribution : The highest concentrations were found in fat tissues, indicating a potential for bioaccumulation .
Biological Activity Against Insects
Cis-Decamethrine has been evaluated for its efficacy against various pest species. Its effectiveness varies based on formulation and application method.
Efficacy Studies:
- A study comparing different formulations demonstrated that cis-Decamethrine SC-PE showed improved longevity compared to traditional formulations like WG, maintaining over 80% mortality in Aedes aegypti for up to 17 weeks .
- Laboratory tests indicated that at concentrations as low as 30 mg/m², cis-Decamethrine could achieve significant knockdown rates within 30 minutes of exposure .
Case Studies
-
Field Trials on Mosquito Control :
- In semi-field studies targeting Aedes species, cis-Decamethrine SC-PE consistently outperformed WG formulations in terms of residual efficacy and longevity .
- Mortality rates were significantly higher in treated groups compared to untreated controls, highlighting its potential for vector control in dengue prevention programs.
-
Toxicity Assessment :
- In acute toxicity studies on rats, doses ranging from 2 to 2.5 mg/kg resulted in observable neurological symptoms such as convulsions and respiratory distress .
- Chronic exposure assessments indicated potential reproductive toxicity, necessitating further investigation into long-term effects on non-target species.
Environmental Impact
The environmental persistence of cis-Decamethrine raises concerns regarding its impact on non-target organisms. Studies indicate that while it is rapidly metabolized in mammals, aquatic organisms may experience prolonged exposure due to runoff from treated surfaces.
Summary of Environmental Studies:
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for cis-decamethrine acid methyl ester, and how can purity be ensured during preparation?
- Methodological Answer : The synthesis typically involves esterification of decamethrine acid with methanol under acidic or enzymatic catalysis. Key steps include refluxing with H₂SO₄ (or lipase catalysts for enantioselectivity), followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is validated using GC-MS (e.g., SP™-2560 column for cis/trans separation) and ¹H/¹³C NMR to confirm stereochemistry .
Q. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar cyanosilicone columns (e.g., 75 m SP™-2560) is critical for resolving cis/trans isomers based on retention time and library matching (≥90% similarity threshold). Complementary techniques include FTIR for ester group verification (C=O stretch at ~1740 cm⁻¹) and high-resolution NMR (¹H, ¹³C) for structural elucidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Contradictions often arise from variations in compound purity (e.g., trans-isomer contamination) or assay conditions (e.g., solvent polarity affecting bioavailability). To mitigate:
- Standardize synthesis protocols (e.g., strict anhydrous conditions) .
- Validate purity via GC-MS and HPLC (>99% purity threshold) .
- Replicate assays in multiple cell lines or in vivo models with negative/positive controls (e.g., trans-isomer as a comparator) .
Q. What experimental designs are optimal for studying the stereochemical stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Expose the compound to varying pH (3–9), temperature (4–37°C), and light conditions.
- Monitor isomerization via time-course GC-MS (SP™-2560 column) and compare degradation kinetics using Arrhenius plots .
- Include deuterated solvents in NMR to track proton exchange rates influencing stability .
Q. How should researchers approach conflicting data on the compound’s role in lipid-mediated signaling pathways?
- Methodological Answer : Systematic reviews (PRISMA guidelines) are recommended to reconcile discrepancies:
- Stratify studies by model system (e.g., endothelial vs. neuronal cells) .
- Meta-analyze dose-response relationships (IC₅₀/EC₅₀ values) with sensitivity testing for publication bias .
- Validate findings using CRISPR-edited cell lines to isolate specific lipid receptors (e.g., PPAR-γ) .
Q. What strategies improve the reproducibility of pharmacological assays involving this compound?
- Methodological Answer :
- Pre-treat biological samples with esterase inhibitors (e.g., PMSF) to prevent methyl ester hydrolysis .
- Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Use isotope-labeled internal standards (e.g., ¹³C-decamethrine methyl ester) for quantitative LC-MS/MS .
Q. Methodological Best Practices
- Data Reporting : Document synthetic yields, purity metrics, and spectral data (NMR/GC-MS) in alignment with Beilstein Journal of Organic Chemistry guidelines to ensure reproducibility .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines, including randomization and blinding protocols .
- Literature Review : Use MeSH terms (e.g., "Fatty Acid Methyl Esters/chemistry"[Mesh]) and tools like PubReMiner to identify high-impact studies .
Properties
IUPAC Name |
methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSILGROPIYCDQO-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90921210 | |
| Record name | Methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72345-91-6, 113830-50-5 | |
| Record name | cis-Decamethrine acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072345916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90921210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





















